terminal protein, Bacteriophage M2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

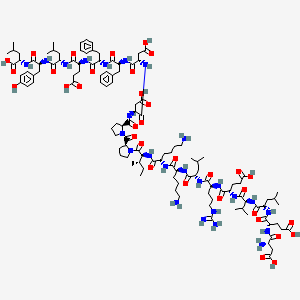

Terminal protein, Bacteriophage M2, is a crucial component in the replication process of bacteriophages. Bacteriophages, or phages, are viruses that infect and replicate within bacteria. Terminal protein acts as a primer for the initiation of replication, a reaction catalyzed by the viral DNA polymerase at the two DNA ends . This protein is essential for the successful replication and proliferation of the bacteriophage within its bacterial host.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of terminal protein, Bacteriophage M2, involves the propagation of bacteriophages in a suitable bacterial host. The process includes several steps:

Phage Propagation: Bacteriophages are propagated in a bacterial culture until a high titer is achieved.

Phage Clean-Up: The phage lysate is filtered through a 0.22 μm filter and treated with chloroform to remove bacterial contaminants.

Phage Concentration: Ultrafiltration is used to concentrate the phage particles.

Endotoxin Removal: Endotoxins are removed to produce a clean phage preparation.

Storage: The purified phage preparation is stored for continuous laboratory use.

Industrial Production Methods

Industrial production of terminal protein involves large-scale fermentation processes where bacteriophages are cultured in bioreactors. The process is similar to laboratory-scale preparation but on a larger scale, ensuring high yield and purity of the terminal protein.

Análisis De Reacciones Químicas

Types of Reactions

Terminal protein, Bacteriophage M2, primarily undergoes protein-protein and protein-nucleic acid interactions. These interactions are essential for the assembly of the bacteriophage and its replication process .

Common Reagents and Conditions

The common reagents used in the preparation and purification of terminal protein include:

Chloroform: Used for phage clean-up.

Ultrafiltration membranes: Used for phage concentration.

Endotoxin removal agents: Used to purify the phage preparation.

Major Products Formed

The major product formed from these reactions is the purified terminal protein, which is essential for the replication of the bacteriophage.

Aplicaciones Científicas De Investigación

Terminal protein, Bacteriophage M2, has several scientific research applications:

Molecular Biology: Used to study protein-protein and protein-nucleic acid interactions.

Virology: Essential for understanding the replication mechanisms of bacteriophages.

Biotechnology: Used in the development of phage-based delivery systems for gene therapy and drug delivery.

Mecanismo De Acción

The mechanism of action of terminal protein involves its role as a primer for the initiation of DNA replication. The viral DNA polymerase catalyzes the reaction at the two DNA ends, elongating the nascent DNA chain in a processive manner. This coupling of strand displacement with elongation is crucial for the replication of the bacteriophage .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to terminal protein, Bacteriophage M2, include:

MS2 Coat Protein: Involved in the assembly of the MS2 bacteriophage.

T4 Phage Proteins: Involved in the replication and assembly of T4 bacteriophage.

Uniqueness

The uniqueness of this compound, lies in its specific role as a primer for DNA replication, which is essential for the successful replication of the bacteriophage. This distinguishes it from other phage proteins that may have different roles in the phage life cycle.

Propiedades

Número CAS |

139643-82-6 |

|---|---|

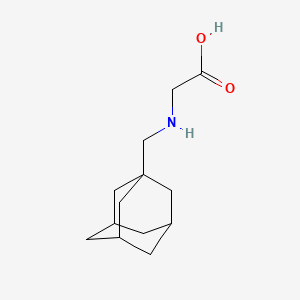

Fórmula molecular |

C117H179N25O34 |

Peso molecular |

2479.8 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C117H179N25O34/c1-13-66(12)96(140-103(162)73(32-21-23-47-119)125-98(157)72(31-20-22-46-118)127-104(163)78(51-61(2)3)130-99(158)74(33-24-48-123-117(121)122)126-100(159)77(42-45-91(148)149)129-113(172)95(65(10)11)139-111(170)80(53-63(6)7)132-101(160)75(40-43-89(144)145)124-97(156)71(120)58-92(150)151)115(174)142-50-26-35-88(142)114(173)141-49-25-34-87(141)112(171)137-85(60-94(154)155)110(169)136-84(59-93(152)153)109(168)135-82(56-68-29-18-15-19-30-68)107(166)134-81(55-67-27-16-14-17-28-67)106(165)128-76(41-44-90(146)147)102(161)131-79(52-62(4)5)105(164)133-83(57-69-36-38-70(143)39-37-69)108(167)138-86(116(175)176)54-64(8)9/h14-19,27-30,36-39,61-66,71-88,95-96,143H,13,20-26,31-35,40-60,118-120H2,1-12H3,(H,124,156)(H,125,157)(H,126,159)(H,127,163)(H,128,165)(H,129,172)(H,130,158)(H,131,161)(H,132,160)(H,133,164)(H,134,166)(H,135,168)(H,136,169)(H,137,171)(H,138,167)(H,139,170)(H,140,162)(H,144,145)(H,146,147)(H,148,149)(H,150,151)(H,152,153)(H,154,155)(H,175,176)(H4,121,122,123)/t66-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,95-,96-/m0/s1 |

Clave InChI |

NPTSCMWNGWMXMA-NXVMTPNUSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)N |

SMILES canónico |

CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Nitrophenyl)methylidene]-3-oxobutanamide](/img/structure/B14266843.png)

![5-[3-(3-Carboxypropyl)-4-hydroxyphenyl]pentanoic acid](/img/structure/B14266857.png)

![1,1',1'',1'''-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1,1-triyl)]tetrakis(4-methylbenzene)](/img/structure/B14266882.png)

![tert-Butyl 2-[(acetyloxy)methyl]prop-2-enoate](/img/structure/B14266907.png)

![4,4'-Oxybis{N-[(2H-pyrrol-2-ylidene)methyl]aniline}](/img/structure/B14266911.png)